molecular formula C13H16BrFN2O2 B2614910 3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine CAS No. 2094903-14-5

3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine

Cat. No.: B2614910
CAS No.: 2094903-14-5
M. Wt: 331.185
InChI Key: ABAAYHGYVVMVIB-UHFFFAOYSA-N
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Description

3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine is a complex organic compound that features a pyrrolidine ring, a fluoropyridine moiety, and a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The fluoropyridine moiety can participate in further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activity.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-[3-(methoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine
  • 3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-4-fluoropyridine
  • 3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-chloropyridine

Uniqueness

3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine is unique due to the specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its fluoropyridine moiety and bromine substituent make it particularly versatile for further functionalization and application in various fields.

Properties

IUPAC Name

(5-bromo-6-fluoropyridin-3-yl)-[3-(ethoxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrFN2O2/c1-2-19-8-9-3-4-17(7-9)13(18)10-5-11(14)12(15)16-6-10/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAAYHGYVVMVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)C(=O)C2=CC(=C(N=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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